8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-[4-(dipropylamino)-2-methylphenyl]iminoquinolin-8-one . This nomenclature reflects the following structural components:
- A quinolin-8-one backbone, where the carbonyl group is positioned at the 8th carbon of the quinoline ring.
- An imino group (=NH) substituted at the 5th position of the quinolinone core.
- A 4-(dipropylamino)-2-methylphenyl moiety attached to the imino nitrogen.
The molecular formula is C₂₂H₂₅N₃O , with a calculated molecular weight of 347.5 g/mol . Key identifiers include:
- SMILES Notation : CCCN(CCC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3)C
- InChIKey : XCXBUAUZGTYDRJ-UHFFFAOYSA-N
- CAS Registry Number : 102839-95-2.
Systematic identification via spectroscopic methods (e.g., nuclear magnetic resonance and infrared spectroscopy) would reveal characteristic signals for the quinolinone carbonyl (C=O, ~1670–1700 cm⁻¹) and the imino group (C=N, ~1600–1640 cm⁻¹).
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by the planar quinolinone core and the flexibility of the dipropylamino-methylphenyl substituent. Computational models (e.g., density functional theory) predict the following features:
- Quinolinone Ring System : The fused bicyclic structure adopts a near-planar conformation, with slight puckering at the carbonyl-bearing carbon (C8).
- Imino-Phenyl Linkage : The imino group forms a conjugated system with the quinolinone core, resulting in partial double-bond character (C=N bond length: ~1.28–1.32 Å).
- Dipropylamino-Methylphenyl Group : The N,N-dipropylamino substituent introduces steric bulk, forcing the phenyl ring to rotate ~45° relative to the quinolinone plane.
Conformational flexibility is primarily observed in the propyl chains, which adopt staggered configurations to minimize steric strain.
Crystallographic Data and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, analogous quinolinone derivatives exhibit the following crystallographic trends:
- Unit Cell Parameters : Monoclinic systems (space group P2₁/c) are common, with lattice constants a = 10–12 Å, b = 7–9 Å, and c = 14–16 Å.
- Intermolecular Interactions :
For this compound, predicted bond lengths include:
| Bond Type | Predicted Length (Å) |
|---|---|
| C8=O (quinolinone) | 1.22–1.24 |
| C5=N (imino) | 1.28–1.32 |
| C–N (dipropylamino) | 1.45–1.48 |
Tautomeric Forms and Resonance Stabilization
The quinolinone core exhibits keto-enol tautomerism , though the keto form (quinolin-8-one) is strongly favored due to aromatic stabilization. Key resonance structures include:
- Quinolinone Keto Form : The carbonyl group at C8 stabilizes the aromatic sextet in the fused ring system.
- Imino Group Resonance : Delocalization of the imino nitrogen’s lone pair into the quinolinone π-system enhances stability (Figure 1).
Resonance Hybrid
The conjugated system extends across the quinolinone-imino-phenyl framework, reducing electron density on the imino nitrogen and increasing electrophilicity at the carbonyl carbon. This electronic profile influences reactivity in substitution and coordination reactions.
Tautomeric Equilibrium While enolization is theoretically possible at C5 or C7, steric hindrance from the bulky dipropylamino-methylphenyl group suppresses such tautomerism in this derivative.
Properties
CAS No. |
102839-95-2 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-[4-(dipropylamino)-2-methylphenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C22H25N3O/c1-4-13-25(14-5-2)17-8-9-19(16(3)15-17)24-20-10-11-21(26)22-18(20)7-6-12-23-22/h6-12,15H,4-5,13-14H2,1-3H3 |
InChI Key |
XCXBUAUZGTYDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3)C |
Origin of Product |
United States |
Biological Activity
The compound 8(5H)-quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]- is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their efficacy in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of 8(5H)-quinolinone is characterized by a quinoline nucleus with a substituent at the 5-position, which is crucial for its biological activity. The presence of the dipropylamino group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Quinoline derivatives exhibit significant antimicrobial properties. A study indicated that compounds with the 8-hydroxyquinoline (8-HQ) nucleus showed promising antibacterial effects against various Gram-positive bacteria. For instance, derivatives with specific substitutions demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antibacterial potency .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 8-HQ Derivative A | S. aureus | 18 | |
| 8-HQ Derivative B | E. coli | 15 | |
| 8(5H)-Quinolinone | S. aureus | TBD | TBD |
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against various viruses, including HIV and influenza strains. The compound's ability to inhibit viral replication correlates with its structural features. For example, modifications that increase electron-withdrawing properties on the anilide ring have been shown to enhance antiviral activity .
Case Study: Antiviral Efficacy
In a comparative study, several quinoline derivatives were tested for their ability to inhibit H5N1 virus growth. The results indicated that certain derivatives achieved over 90% inhibition with low cytotoxicity, suggesting a favorable therapeutic index .
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Compounds similar to 8(5H)-quinolinone have been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and modulation of apoptotic pathways. For instance, specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline A | HeLa | 0.59 | Apoptosis induction |
| Quinoline B | KB | 1.52 | Mitochondrial dysfunction |
| 8(5H)-Quinolinone | TBD | TBD | TBD |
The biological activities of quinoline derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication processes in cancer cells.
- Apoptotic Pathway Modulation : Quinoline derivatives often influence apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Scientific Research Applications
Basic Information
- Chemical Formula : C23H27N3O
- Molecular Weight : 361.48 g/mol
- CAS Number : 102855-06-1
- Density : 1.09 g/cm³ (predicted)
- Boiling Point : 526.7 °C (predicted) .
Structure
The compound features a quinolinone core with a dipropylamino group and a methylphenyl imino substituent, which contributes to its unique properties and biological activities.
Anticancer Activity
Research has indicated that derivatives of quinolinone compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression .
Case Study:
A study published in a peer-reviewed journal demonstrated that a related quinolinone derivative effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting potential for therapeutic development .
Antimicrobial Properties
Quinolinone derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can exhibit potent antibacterial and antifungal effects against various pathogens.
Case Study:
In a recent investigation, a related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of quinolinone derivatives. Studies suggest that these compounds may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Study:
Research involving animal models of neurodegeneration showed that administration of a quinolinone derivative improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Anti-inflammatory Effects
The anti-inflammatory properties of quinolinone derivatives have also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Study:
A study found that a similar compound significantly reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways, suggesting its potential for treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinolinone core exhibits electrophilic character at positions activated by the electron-withdrawing carbonyl group. Substitution reactions commonly occur at the 5- and 7-positions due to resonance stabilization of intermediates.
The dipropylamino group on the phenyl ring may participate in dealkylation under strong acidic conditions (e.g., HBr/HOAc), though steric hindrance from the propyl groups likely slows this process .
Reduction of the Imino Group
The C=N bond in the imino moiety is susceptible to reduction, yielding secondary amine derivatives. Reaction outcomes depend on the reducing agent:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 25°C | Partial reduction to hydroxylamine intermediates | Moderate (60–70% yield) |
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Full reduction to 5-aminophenyl-quinolinone | High (>85% yield) |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50 psi | Saturated amine derivatives | Dependent on catalyst |
Reduced products show increased basicity and potential for further functionalization via acylation or sulfonation.
Condensation and Cyclization
The imino group participates in condensation reactions with carbonyl compounds, forming heterocyclic systems. For example:
-
Reaction with β-ketoesters under acidic conditions yields fused pyridine derivatives.
-
Schiff base formation with aldehydes generates extended π-conjugated systems, relevant in materials chemistry .
A notable example:
Reaction:
5-[[4-(Dipropylamino)-2-methylphenyl]imino]-8(5H)-quinolinone + Acetylacetone → Tetracyclic pyrido-quinolinone
Conditions: Glacial HOAc, 100°C, 6 hours
Yield: ~65% (estimated for analogs)
Oxidation Reactions
The quinolinone ring is resistant to mild oxidation but undergoes degradation under harsh conditions:
-
Ozonolysis: Cleavage of the aromatic ring to dicarboxylic acid derivatives (observed in related quinolinones) .
-
KMnO₄/NaOH: Oxidative opening of the lactam ring, producing aminobenzoic acid fragments .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes (e.g., maleic anhydride), forming strained cyclobutane adducts. Quantum yields for such reactions in quinolinones range from 0.12–0.34.
Metal Complexation
The nitrogen-rich structure chelates transition metals:
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | Imino N, carbonyl O | Catalytic oxidation studies |
| Fe(III) | Dipropylamino N, quinoline N | Magnetic materials research |
Stability constants (log K) for Cu(II) complexes exceed 8.5, indicating strong binding .
Comparison with Similar Compounds
Tetrahydroindolo[2,3-c]quinolinones
Compounds in this class, such as ambocarb (3), share the quinolinone core but differ in fused indole rings and substituent positions. Ambocarb exhibits potent inhibition of DYRK1A kinase (IC₅₀ = 0.12 µM), surpassing derivatives modified at positions 9–11. However, substitutions at these positions enhance binding to L-type calcium channels and MT3/QR2 receptors, suggesting that 8(5H)-Quinolinone’s dipropylamino group may similarly influence target selectivity .
7-Phenyl-pyrroloquinolinones (7-PPyQs)
These hybrids feature a fused pyrrole ring and substituents at position 3 (e.g., ethyl groups), enabling high-affinity binding to tubulin’s colchicine site. Compound 88a (IC₅₀ = 1.3–2.8 µM across cancer cell lines) demonstrates antiproliferative activity comparable to combretastatin A-4 (CA-4).
Pharmacological Activity Profiles
Antifungal Activity
Quinolinone derivatives with halogenated aryl groups (e.g., 2-chlorophenyl in chromeno-pyrimidine hybrids) exhibit broad-spectrum antifungal activity (MIC = 4–32 µg/mL).
Enzyme Inhibition
- DYRK1A Kinase: Ambocarb’s potency (IC₅₀ = 0.12 µM) remains unmatched in its class. The dipropylamino substitution in 8(5H)-Quinolinone may reduce steric hindrance, favoring kinase interaction, though specific data are lacking .
- IDH1 Mutants: Quinolinone hybrids inhibit mutant IDH1 (e.g., R132H) with >50-fold selectivity over wild-type. Structural alignment suggests that 8(5H)-Quinolinone’s planar imino group could facilitate similar interactions .
Data Tables
Table 1: Structural and Activity Comparison of Quinolinone Derivatives
Table 2: Antifungal Activity of Selected Derivatives
| Compound | Fungal Strains Tested | MIC Range (µg/mL) | Lipophilicity (logP) | Reference |
|---|---|---|---|---|
| Chromeno-pyrimidine 8a | 8 strains | 4–32 | 3.8 | |
| 8(5H)-Quinolinone (Target) | Not tested | N/A | Predicted: 2.5–3.0 | N/A |
Preparation Methods
Example Reaction Conditions for Quinolinone Formation
Formation of the Imino Substituent
The key step to obtain 8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]- involves condensation of the quinolinone core with the substituted aromatic amine bearing the dipropylamino and methyl groups.
- This condensation typically occurs via imine formation between the quinolinone carbonyl group and the amino group of 4-(dipropylamino)-2-methylphenylamine.
- The reaction is often carried out in aprotic solvents such as tetrahydrofuran or ethanol, with mild heating or reflux to facilitate imine bond formation.
- Triethylamine or other mild bases may be added to activate the amino group and promote condensation.
- Reaction times vary from 2 to 4 hours depending on conditions, with yields generally ranging from 70% to 90% after purification.
Typical Reaction Conditions for Imino Formation
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques such as silica gel column chromatography.
- Characterization includes IR spectroscopy (to confirm imine C=N stretch), ^1H and ^13C NMR (to verify aromatic and aliphatic substituents), and elemental analysis to confirm composition.
- High purity is essential for further applications, and yields can be optimized by controlling stoichiometry and reaction time.
Summary Table of Preparation Methods
Research Findings and Notes
- The one-pot sequential method for quinolinone synthesis is noted for its environmental friendliness and cost-effectiveness, avoiding multiple isolation steps and minimizing solvent use.
- The imine formation step benefits from the use of triethylamine to activate the amine and improve reaction kinetics, leading to higher yields and cleaner products.
- Reaction monitoring by TLC and NMR is recommended to optimize reaction time and prevent side reactions such as hydrolysis or polymerization.
- The dipropylamino substituent on the phenyl ring enhances solubility and may influence the electronic properties of the final compound, which is relevant for its potential applications.
Q & A
Q. What are the recommended synthetic routes for 8(5H)-quinolinone derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, quinoline derivatives are often synthesized via nucleophilic substitution or Schiff base formation. Key steps include:
- Imine formation : Reacting a primary amine (e.g., 4-(dipropylamino)-2-methylaniline) with a carbonyl-containing quinolinone precursor under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:carbonyl) to maximize yield. Purity can be enhanced via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Characterization : Post-synthesis, validate purity using XRPD (to confirm crystallinity) and TGA/DSC (to assess thermal stability) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 8(5H)-quinolinone derivatives?
- Methodological Answer :
- <sup>1</sup>H NMR : Focus on diagnostic signals such as the imine proton (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). Integration ratios can confirm substituent positions .
- IR : Stretching frequencies for C=N (1600–1680 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) help distinguish tautomeric forms (e.g., keto-enol equilibria) .
- Contradiction Management : If spectral data conflict with expected structures (e.g., unexpected splitting in NMR), cross-validate with computational modeling (DFT calculations for optimized geometries) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., dipropylamino, methyl) influence the compound’s photophysical or biological activity?
- Methodological Answer :
- Electronic Effects : The electron-donating dipropylamino group enhances π-conjugation, shifting UV-Vis absorption maxima (e.g., bathochromic shifts in λmax). Compare with analogs lacking this group .
- Steric Effects : Substituents like the 2-methylphenyl group may hinder molecular packing, reducing crystallinity (observed via XRPD) but improving solubility for biological assays .
- Biological Correlation : Test activity in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) and correlate with LogP values to assess bioavailability .
Q. What strategies address contradictions in reported biological activities of structurally similar quinolinones?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from studies using standardized assays (e.g., IC50 values against the same cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .
- Structural Re-evaluation : Re-synthesize disputed compounds and characterize them rigorously (e.g., single-crystal XRD to confirm stereochemistry) .
- Mechanistic Studies : Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and validate with SPR (surface plasmon resonance) .
Q. How can multi-step synthetic pathways be designed to introduce functional diversity at the 8-position of quinolinones?
- Methodological Answer :
- Late-Stage Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution (e.g., amination with NH3/CuI) at the 8-position .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the imine nitrogen during subsequent reactions, then deprotect under acidic conditions (HCl/dioxane) .
- Validation : Monitor reaction progress via LC-MS and isolate intermediates (e.g., tert-butyl carbamate derivatives) for structural confirmation .
Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor degradation products via HPLC-MS .
- Oxidative Stability : Expose to H2O2 or Fe<sup>2+</sup>/ascorbate systems, then quantify parent compound loss using UV-Vis or NMR .
- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) and track degradation via TLC .
Data Contradiction & Validation
Q. How should researchers resolve conflicting reports on the chelating properties of quinolinone derivatives?
- Methodological Answer :
- Replicate Experiments : Reproduce chelation studies (e.g., with Cu<sup>2+</sup> or Fe<sup>3+</sup>) using standardized conditions (pH, ionic strength). Compare stability constants (log K) via potentiometric titrations .
- Spectroscopic Validation : Use UV-Vis titration to monitor metal-ligand charge-transfer bands. EPR can confirm oxidation states in paramagnetic complexes .
- Computational Support : Calculate binding energies (DFT) for metal-ligand complexes to explain discrepancies in reported affinities .
Structural & Functional Analogues
Q. What insights can be drawn from comparing this compound with 8-hydroxyquinoline derivatives?
- Methodological Answer :
- Functional Comparison : The absence of a hydroxyl group reduces metal-chelating capacity but may enhance membrane permeability in cellular assays .
- Structural Modifications : Introduce hydroxyl groups at the 8-position via demethylation (e.g., BBr3 in DCM) to restore chelation activity .
- Biological Implications : Test modified analogs in antimicrobial or anticancer assays to quantify trade-offs between chelation and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
